
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-ol-d9 is a deuterated derivative of Piperidin-4-ol, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. Deuterium labeling is a common technique in various fields of research, including drug development and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-ol-d9 typically involves the deuteration of Piperidin-4-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of Piperidin-4-ol-d9 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Piperidin-4-ol-d9 .
Análisis De Reacciones Químicas
Types of Reactions: Piperidin-4-ol-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to piperidin-4-one-d9 using oxidizing agents like potassium permanganate.
Reduction: Reduction to piperidin-4-amine-d9 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Piperidin-4-one-d9.
Reduction: Piperidin-4-amine-d9.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidin-4-ol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperidine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of high-purity chemicals and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Piperidin-4-ol-d9 is primarily related to its role as a labeled compound in research. The deuterium atoms in Piperidin-4-ol-d9 provide a distinct spectroscopic signature, allowing researchers to track the compound in various chemical and biological processes. This labeling helps in understanding the molecular targets and pathways involved in the metabolism and action of piperidine derivatives .
Comparación Con Compuestos Similares
Piperidin-4-ol: The non-deuterated form of Piperidin-4-ol-d9.
Piperidin-4-one: An oxidized derivative of Piperidin-4-ol.
Piperidin-4-amine: A reduced derivative of Piperidin-4-ol
Uniqueness: Piperidin-4-ol-d9 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required .
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,5D |
Clave InChI |
HDOWRFHMPULYOA-UHUJFCCWSA-N |
SMILES isomérico |
[2H]C1(C(NC(C(C1([2H])O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CNCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)



![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

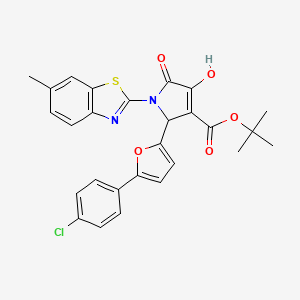
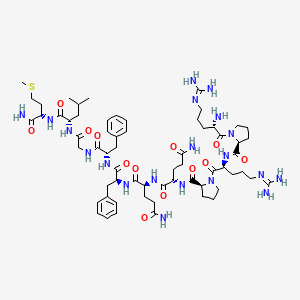
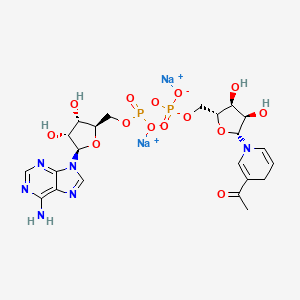
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
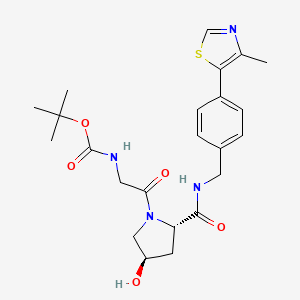
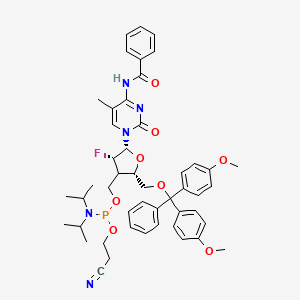
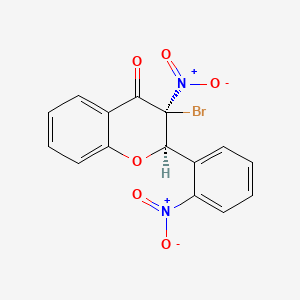
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
